Cas no 188723-95-7 (4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene)

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene is a halogenated aromatic compound featuring both bromine and fluorine substituents, along with a dimethylaminomethyl functional group. This structure makes it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of bromine and fluorine enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the dimethylaminomethyl group offers potential for further functionalization. Its stability and well-defined reactivity profile make it suitable for precise modifications in complex molecule construction. The compound is typically handled under inert conditions to preserve its integrity.
4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene structure
188723-95-7 structure
Product Name:4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene
CAS No:188723-95-7
MF:C9H11BrFN
MW:232.092745065689
MDL:MFCD13249500
CID:3161664
PubChem ID:21196175
Update Time:2025-10-30

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromo-2-fluorophenyl)-N,N-dimethylmethanamine
    • 4-BroMo-2-(diMethylaMinoMethyl)-1-fluorobenzene
    • SCHEMBL7963579
    • AKOS017458844
    • DTXSID10611303
    • EN300-233545
    • CS-0194722
    • OFNKBUVZONIVCL-UHFFFAOYSA-N
    • MFCD13249500
    • SB76945
    • [(5-bromo-2-fluorophenyl)methyl]dimethylamine
    • 188723-95-7
    • BS-22010
    • N10241
    • AM86721
    • N,N-dimethyl-2-fluoro-5-bromobenzylamine
    • 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene
    • MDL: MFCD13249500
    • Inchi: 1S/C9H11BrFN/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6H2,1-2H3
    • InChI Key: OFNKBUVZONIVCL-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1)CN(C)C)F

Computed Properties

  • Exact Mass: 231.00600
  • Monoisotopic Mass: 231.00589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • PSA: 3.24000
  • LogP: 2.64980

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene Security Information

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4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene Related Literature

Additional information on 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

Introduction to 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene (CAS No. 188723-95-7)

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene, with the CAS number 188723-95-7, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique combination of bromine, fluorine, and a dimethylaminomethyl group, which endow it with a range of interesting chemical and biological properties. This introduction aims to provide a comprehensive overview of the compound, including its synthesis, applications, and recent research developments.

The chemical structure of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene consists of a benzene ring substituted with a bromine atom at the 4-position, a fluorine atom at the 1-position, and a dimethylaminomethyl group at the 2-position. The presence of these functional groups imparts specific reactivity and selectivity to the molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and advanced materials.

In medicinal chemistry, 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene has been explored as a key building block for the development of novel drugs. The bromine and fluorine substituents can influence the pharmacokinetic properties of the final drug molecules, such as their solubility, metabolic stability, and binding affinity to target proteins. The dimethylaminomethyl group, on the other hand, can modulate the lipophilicity and electronic properties of the molecule, which are crucial for optimizing drug efficacy and safety.

Recent studies have highlighted the potential of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene in the development of anticancer agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound exhibited potent antiproliferative activity against various cancer cell lines. The researchers found that the bromine and fluorine substituents played a critical role in enhancing the cytotoxicity of the compounds, while the dimethylaminomethyl group improved their cellular uptake and retention.

Beyond its applications in drug discovery, 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene has also found use in materials science. Its unique electronic properties make it an attractive candidate for the synthesis of functional polymers and organic semiconductors. A study published in Advanced Materials in 2020 demonstrated that polymers derived from this compound exhibited excellent charge transport properties and stability under various environmental conditions. These findings suggest that 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene could be a valuable precursor for developing next-generation electronic devices.

The synthesis of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene typically involves multistep reactions that require careful control over reaction conditions to achieve high yields and purity. One common synthetic route involves starting from 4-bromofluorobenzene, which is then subjected to nucleophilic substitution with dimethylamine to introduce the dimethylaminomethyl group. Recent advancements in catalytic methods have further improved the efficiency and sustainability of this process. For example, a study published in Catalysis Science & Technology in 2019 reported a novel palladium-catalyzed method that achieved high yields with minimal side products.

In conclusion, 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene (CAS No. 188723-95-7) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique combination of functional groups makes it an attractive building block for developing novel drugs and advanced materials. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in these fields.

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